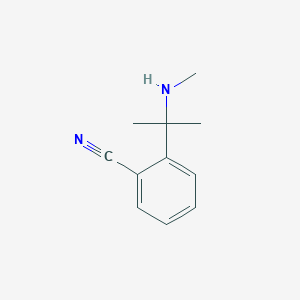

2-(2-(Methylamino)propan-2-yl)benzonitrile

Description

Structure

3D Structure

Properties

Molecular Formula |

C11H14N2 |

|---|---|

Molecular Weight |

174.24 g/mol |

IUPAC Name |

2-[2-(methylamino)propan-2-yl]benzonitrile |

InChI |

InChI=1S/C11H14N2/c1-11(2,13-3)10-7-5-4-6-9(10)8-12/h4-7,13H,1-3H3 |

InChI Key |

UJAKCGMNGPFGLF-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C1=CC=CC=C1C#N)NC |

Origin of Product |

United States |

Synthetic Strategies and Chemical Transformations of 2 2 Methylamino Propan 2 Yl Benzonitrile

Retrosynthetic Analysis for the 2-(2-(Methylamino)propan-2-yl)benzonitrile Scaffold

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. For this compound, the analysis reveals several possible synthetic routes by identifying key bonds that can be disconnected.

The primary disconnections for the this compound scaffold are:

C-N bond disconnection: This is one of the most logical disconnections, suggesting a formation of the methylamino group in a late stage of the synthesis. This leads back to a ketone precursor, 2-(2-oxopropan-2-yl)benzonitrile, and methylamine (B109427). The forward reaction would be a reductive amination.

Aryl-C bond disconnection: This involves breaking the bond between the isopropyl group and the benzene (B151609) ring. This suggests a coupling reaction, for example, between a 2-cyanophenyl organometallic reagent and a derivative of 2-halopropane containing the amino group.

C-CN bond disconnection: This disconnection focuses on the introduction of the nitrile group. This points towards precursors like 2-(2-(methylamino)propan-2-yl)aniline, which could undergo a Sandmeyer reaction to introduce the cyano functionality. wikipedia.orgmasterorganicchemistry.comnih.gov

These disconnections highlight three major classes of reactions that are central to the synthesis of this molecule: reductive amination, cross-coupling reactions, and transformations involving the nitrile group.

Forward Synthesis Methodologies for this compound

Based on the retrosynthetic analysis, several forward synthesis methodologies can be employed to construct the target molecule.

Reductive Amination Approaches for Substituted Benzonitrile (B105546) Derivatives

Reductive amination is a powerful and widely used method for the formation of C-N bonds. In the context of synthesizing this compound, this approach would typically involve the reaction of a ketone with an amine to form an intermediate imine or enamine, which is then reduced in situ to the desired amine.

The key starting material for this approach is 2-acetylbenzonitrile (B2691112). The synthesis would proceed via the reaction of 2-acetylbenzonitrile with methylamine to form an imine, which is then reduced. A variety of reducing agents can be employed for this transformation.

| Reducing Agent | Typical Conditions | Notes |

| Sodium borohydride (B1222165) (NaBH4) | Methanol, reflux | A common and cost-effective reagent. organic-chemistry.org |

| Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3) | Dichloroethane (DCE), room temperature | A milder reagent, often used for sensitive substrates. organic-chemistry.org |

| Sodium cyanoborohydride (NaBH3CN) | Methanol, acidic pH | Effective but toxic due to the potential release of HCN. organic-chemistry.org |

| Catalytic Hydrogenation (H2/Pd) | Ethanol, 5 atm H2, 40 °C | A clean method, but may also reduce the nitrile group under harsher conditions. organic-chemistry.orgacs.org |

The choice of reducing agent can be critical to avoid unwanted side reactions, such as the reduction of the nitrile group. acs.org Milder, more selective reagents like sodium triacetoxyborohydride are often preferred. organic-chemistry.org

Palladium-Catalyzed Coupling Reactions in Benzonitrile Synthesis

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, allowing for the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance. mdpi.comrsc.orgpreprints.org These reactions can be applied to the synthesis of the benzonitrile core of the target molecule.

One potential strategy involves a Suzuki-Miyaura coupling reaction. This could involve the coupling of an arylboronic acid, such as 2-cyanophenylboronic acid, with a suitable propane (B168953) derivative. nih.govresearchgate.net

Another powerful method is the Buchwald-Hartwig amination, which could be used to form the C-N bond. nih.govresearchgate.netnih.gov For example, a precursor like 2-(2-bromopropan-2-yl)benzonitrile could be coupled with methylamine in the presence of a palladium catalyst and a suitable ligand.

| Reaction Type | Coupling Partners | Catalyst/Ligand System |

| Suzuki-Miyaura | 2-cyanophenylboronic acid and a 2-halopropane derivative | Pd(OAc)2 / SPhos or PCy3 nih.gov |

| Buchwald-Hartwig Amination | 2-(2-bromopropan-2-yl)benzonitrile and methylamine | Pd(OAc)2 / X-Phos researchgate.net |

| Cyanation | 2-halo-isopropylbenzene derivative and a cyanide source | Pd2(dba)3 / ligand nih.gov |

These palladium-catalyzed methods offer a high degree of flexibility in the synthesis design, although they often require careful optimization of reaction conditions, including the choice of catalyst, ligand, base, and solvent. nih.govacs.org

Nitrile Group Introduction and Modification Techniques for Benzonitrile Compounds

The introduction of the nitrile group is a key step in the synthesis of benzonitriles. numberanalytics.comfiveable.menumberanalytics.com A classic and reliable method for this transformation is the Sandmeyer reaction. wikipedia.orgmasterorganicchemistry.comnih.govthermofisher.comorganic-chemistry.org This reaction involves the diazotization of an aromatic amine followed by treatment with a copper(I) cyanide. wikipedia.orgwikipedia.org

In the synthesis of this compound, the Sandmeyer reaction could be employed on a precursor such as 2-(2-(methylamino)propan-2-yl)aniline. The aniline (B41778) would first be converted to a diazonium salt using nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid), which is then reacted with CuCN to yield the target benzonitrile. masterorganicchemistry.comnih.gov

Other methods for introducing a nitrile group include:

Nucleophilic Aromatic Substitution: In some cases, a nitro group on an aromatic ring can be displaced by a cyanide nucleophile, particularly if the nitro group is activated by other electron-withdrawing groups. acs.org

Palladium-Catalyzed Cyanation: Aryl halides can be directly converted to aryl nitriles using a palladium catalyst and a cyanide source, such as zinc cyanide. nih.govacs.orgorganic-chemistry.org

Multi-Component Reactions in Related Compound Synthesis

Multi-component reactions (MCRs) are highly efficient processes in which three or more reactants combine in a single step to form a product that contains substantial portions of all the starting materials. nih.govnih.govorganic-chemistry.org While a direct MCR for the synthesis of this compound is not immediately apparent, related structures can be synthesized using these methods.

The Ugi and Passerini reactions are prominent examples of MCRs that are used to generate α-amino acid derivatives and other complex nitrogen-containing molecules. researchgate.netresearchgate.netbaranlab.orgnih.gov

The Ugi four-component reaction (U-4CR) involves the condensation of an aldehyde or ketone, an amine, a carboxylic acid, and an isocyanide. nih.govresearchgate.net

The Passerini three-component reaction (P-3CR) involves the reaction of a carbonyl compound, a carboxylic acid, and an isocyanide. nih.govresearchgate.net

These reactions are particularly useful for creating libraries of structurally diverse compounds for drug discovery and other applications. nih.gov For instance, a Strecker reaction, which is a three-component reaction between a ketone, an amine, and a cyanide source, can be used to synthesize α-amino nitriles, which are structurally related to the target compound. nih.gov

Derivatization and Structural Diversification of this compound

The structure of this compound offers several sites for chemical modification, allowing for the creation of a library of derivatives with potentially diverse properties.

The key functional groups available for derivatization are:

The Nitrile Group: The cyano group can be hydrolyzed to a carboxylic acid or an amide under acidic or basic conditions. numberanalytics.com It can also be reduced to a primary amine using reducing agents like lithium aluminum hydride or through catalytic hydrogenation. numberanalytics.com

The Secondary Amine: The methylamino group is nucleophilic and can be readily acylated with acyl chlorides or anhydrides to form amides. It can also be further alkylated to form a tertiary amine.

The Aromatic Ring: The benzene ring can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, or Friedel-Crafts reactions. The position of substitution will be directed by the existing alkyl and cyano substituents.

These derivatization strategies allow for the systematic modification of the molecule's structure, which is a common practice in medicinal chemistry to explore structure-activity relationships.

Optimization of Reaction Conditions for Synthesis of this compound

The synthesis of this compound can be strategically divided into two main stages. The first stage involves the synthesis of the precursor, 2-(2-aminopropan-2-yl)benzonitrile. The second stage is the subsequent methylation of this primary amine to yield the target secondary amine. The optimization of each of these steps is discussed below.

A promising method for the synthesis of the key intermediate, 2-(2-aminopropan-2-yl)benzonitrile, is the Ritter reaction. This reaction typically involves the addition of a nitrile to a carbocation generated from an alcohol or alkene in the presence of a strong acid. wikipedia.org For this specific synthesis, a suitable substrate would be a compound capable of generating a stable tertiary carbocation at the 2-position of the propane chain, which then reacts with a benzonitrile derivative.

Optimization of Key Parameters for the Ritter Reaction:

Acid Catalyst: The choice and concentration of the acid catalyst are paramount. Strong Brønsted acids such as sulfuric acid are traditionally used. nih.gov However, the use of Lewis acids like iron(III) nitrate (B79036) (Fe(NO₃)₃·9H₂O) or copper(II) triflate (Cu(OTf)₂) can offer milder reaction conditions and improved yields in some cases. nih.govresearchgate.net Optimization would involve screening various acids to identify the one that provides the best balance between reaction rate and suppression of side reactions.

Solvent: The solvent can significantly influence the reaction. While some Ritter reactions are performed under solvent-free conditions, others may benefit from the use of a non-nucleophilic solvent to control the reaction temperature and aid in solubility. researchgate.net Acetonitrile (B52724) itself can sometimes serve as both the reactant and the solvent. nih.gov

Temperature: The reaction temperature needs to be carefully controlled. While higher temperatures can increase the reaction rate, they can also lead to undesired side products and decomposition. An optimal temperature range, often between ambient temperature and 80 °C, would need to be determined experimentally. nih.gov

Reactant Stoichiometry: The molar ratio of the reactants, including the nitrile and the carbocation precursor, should be optimized to maximize the yield of the desired amide intermediate, which is then hydrolyzed to the primary amine.

Table 1: Hypothetical Optimization of Ritter Reaction Conditions for Precursor Synthesis

| Entry | Acid Catalyst | Solvent | Temperature (°C) | Putative Yield (%) |

|---|---|---|---|---|

| 1 | H₂SO₄ (conc.) | Acetonitrile | 25 | Moderate |

| 2 | H₂SO₄ (conc.) | Acetonitrile | 60 | High |

| 3 | Fe(NO₃)₃·9H₂O | Acetonitrile | 80 | High |

Once the primary amine precursor is synthesized and purified, the next step is its selective methylation to form the final product. Several methods are available for the N-methylation of primary amines, with the Eschweiler-Clarke reaction and other reductive amination techniques being prominent choices. wikipedia.orgorganic-chemistry.org

Optimization of Eschweiler-Clarke Reaction Conditions:

The Eschweiler-Clarke reaction involves the methylation of a primary or secondary amine using excess formic acid and formaldehyde (B43269). wikipedia.org This method is advantageous as it prevents the formation of quaternary ammonium (B1175870) salts. wikipedia.org

Reagent Stoichiometry: The use of excess formic acid and formaldehyde is typical to drive the reaction to completion. wikipedia.org The optimal excess would be determined to ensure full conversion without leading to purification challenges.

Temperature: The reaction is generally conducted at or near boiling temperatures to facilitate the reaction. wikipedia.org Optimization would involve finding the lowest possible temperature to achieve a reasonable reaction time while minimizing potential side reactions.

Reaction Time: The duration of the reaction is crucial. Monitoring the reaction progress via techniques like thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) would be essential to determine the point of maximum conversion.

Table 2: Optimization of Eschweiler-Clarke Reaction for the Synthesis of this compound

| Entry | Formaldehyde (eq.) | Formic Acid (eq.) | Temperature (°C) | Reaction Time (h) | Putative Yield (%) |

|---|---|---|---|---|---|

| 1 | 2.2 | Excess | 80 | 18 | High |

| 2 | 3.0 | Excess | 100 | 12 | Very High |

Alternative Methylation Strategy: Reductive Amination with Formaldehyde

Reductive amination offers another pathway for methylation. This involves reacting the primary amine with formaldehyde to form an imine or iminium ion intermediate, which is then reduced in situ by a reducing agent. organic-chemistry.org

Reducing Agent: A variety of reducing agents can be employed, including sodium borohydride, sodium cyanoborohydride, or catalytic hydrogenation. jk-sci.com The choice of reducing agent can impact the selectivity and reaction conditions.

Catalyst: For catalytic hydrogenations, catalysts such as palladium on carbon (Pd/C) or ruthenium-based catalysts could be effective. nih.govresearchgate.net The catalyst loading and type would need to be optimized.

Solvent and pH: The choice of solvent (e.g., methanol, ethanol) and the control of pH are important for the stability of the reactants and intermediates, as well as for the efficacy of the reducing agent. researchgate.net

Table 3: Optimization of Reductive Amination for the Synthesis of this compound

| Entry | Reducing Agent | Catalyst | Solvent | Temperature (°C) | Putative Yield (%) |

|---|---|---|---|---|---|

| 1 | NaBH₄ | - | Methanol | 25 | Good |

| 2 | H₂/Pd-C | Pd/C (5 mol%) | Ethanol | 40 | High |

By systematically optimizing these parameters for both the formation of the primary amine precursor and its subsequent methylation, a robust and efficient synthesis of this compound can be developed.

Advanced Analytical Methodologies for Characterization in 2 2 Methylamino Propan 2 Yl Benzonitrile Research

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are indispensable for the detailed structural analysis of 2-(2-(Methylamino)propan-2-yl)benzonitrile, providing insights into its atomic connectivity and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR: The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the different types of protons in the molecule. The aromatic protons on the benzonitrile (B105546) ring would likely appear as a complex multiplet in the range of 7.4-7.7 ppm. The benzylic protons of the CH₂ group would likely be observed as a singlet around 2.9 ppm. The two methyl groups attached to the quaternary carbon are expected to produce a singlet around 1.2 ppm, and the methyl group attached to the nitrogen would likely appear as a singlet around 2.4 ppm. The N-H proton would give a broad singlet, the chemical shift of which can vary depending on concentration and solvent.

¹³C NMR: The carbon-13 NMR spectrum provides information about the carbon skeleton. The carbon atom of the nitrile group is expected to have a chemical shift in the range of 118-125 ppm. The quaternary carbon of the benzonitrile ring to which the alkyl group is attached would appear around 145 ppm, while the other aromatic carbons would resonate between 125 and 135 ppm. The quaternary carbon of the propan-2-yl group would be found around 58 ppm, and the adjacent benzylic CH₂ carbon would likely be in the 40-45 ppm region. The two methyl groups on the quaternary carbon are expected to have a chemical shift around 25 ppm, and the N-methyl carbon would appear around 35 ppm.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Note: These are estimated values based on analogous structures.

| Atom | ¹H NMR (ppm) | ¹³C NMR (ppm) |

|---|---|---|

| Aromatic CH | 7.4-7.7 (m) | 125-135 |

| Benzylic CH₂ | ~2.9 (s) | 40-45 |

| C(CH₃)₂ | - | ~58 |

| C(CH₃)₂ | ~1.2 (s) | ~25 |

| N-CH₃ | ~2.4 (s) | ~35 |

| N-H | broad s | - |

| CN | - | 118-125 |

| Aromatic C-CN | - | 110-115 |

| Aromatic C-Alkyl | - | ~145 |

Fourier-Transform Infrared (FT-IR) Spectroscopy

Fourier-Transform Infrared (FT-IR) spectroscopy is used to identify the functional groups present in a molecule through their characteristic vibrational frequencies. For this compound, the FT-IR spectrum is expected to show a sharp, strong absorption band around 2220-2230 cm⁻¹ corresponding to the C≡N stretching vibration of the nitrile group. The aromatic C-H stretching vibrations would appear above 3000 cm⁻¹, while the aliphatic C-H stretching of the methyl and methylene (B1212753) groups would be observed in the 2850-2970 cm⁻¹ region. The N-H stretching of the secondary amine could be seen as a moderate peak in the 3300-3500 cm⁻¹ range. Aromatic C=C stretching vibrations are expected in the 1600-1450 cm⁻¹ region.

Table 2: Predicted FT-IR Absorption Bands for this compound Note: These are estimated values based on analogous structures.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Nitrile (C≡N) | Stretching | 2220-2230 (strong, sharp) |

| Amine (N-H) | Stretching | 3300-3500 (moderate) |

| Aromatic C-H | Stretching | >3000 |

| Aliphatic C-H | Stretching | 2850-2970 |

| Aromatic C=C | Stretching | 1600-1450 |

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The benzonitrile chromophore in this compound is expected to exhibit characteristic absorption bands. Typically, benzonitrile and its derivatives show a strong primary absorption band (π → π* transition) around 224 nm and a weaker secondary band around 270-280 nm. The presence of the alkylamino substituent on the benzene (B151609) ring may cause a slight shift in the position and intensity of these bands.

Table 3: Predicted UV-Vis Absorption Maxima for this compound Note: These are estimated values based on analogous structures.

| Transition | λmax (nm) |

|---|---|

| π → π* (Primary) | ~224 |

| π → π* (Secondary) | ~275 |

Mass Spectrometry (MS)

Mass spectrometry (MS) is a technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information from its fragmentation pattern. For this compound, the molecular ion peak [M]⁺ would be expected at an m/z value corresponding to its molecular weight (C₁₂H₁₆N₂). A common fragmentation pathway for compounds with a tertiary carbon, such as the propan-2-yl group here, is the loss of a methyl radical to form a stable carbocation. Therefore, a significant peak at [M-15]⁺ would be anticipated. Another likely fragmentation would be the cleavage of the bond between the benzylic carbon and the quaternary carbon, leading to fragments corresponding to the benzonitrile moiety and the amino-containing side chain.

Chromatographic Separation Techniques

Chromatographic methods are essential for the purification and analysis of chemical compounds.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a key technique for separating, identifying, and quantifying components in a mixture. For the analysis of this compound, a reversed-phase HPLC method would likely be employed. A C18 column would be a suitable stationary phase. The mobile phase would typically consist of a mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or formic acid in water) and an organic solvent such as acetonitrile (B52724) or methanol. Gradient elution, where the proportion of the organic solvent is increased over time, would likely be used to ensure good separation and peak shape. Detection would typically be performed using a UV detector set at one of the absorption maxima of the compound, for instance, around 224 nm or 275 nm.

Table 4: Typical HPLC Parameters for the Analysis of this compound Note: These are suggested starting parameters and may require optimization.

| Parameter | Condition |

|---|---|

| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Gradient | e.g., 5% B to 95% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 224 nm or 275 nm |

| Injection Volume | 10 µL |

X-Ray Diffraction for Solid-State Structure Determination

Detailed research findings from a comprehensive search of scientific literature and crystallographic databases indicate that specific X-ray diffraction data for this compound has not been publicly reported. While the synthesis and properties of various substituted benzonitriles have been subjects of scientific inquiry, the specific crystal structure of this compound remains uncharacterized in the accessible literature. ingentaconnect.comgoogle.comacs.orgmdpi.com

For illustrative purposes, the type of data that would be obtained from a successful single-crystal X-ray diffraction experiment on this compound would be presented in a format similar to the tables below. These tables are hypothetical and serve to demonstrate the expected parameters from such an analysis.

Hypothetical Crystallographic Data for this compound

| Parameter | Hypothetical Value |

| Chemical Formula | C11H14N2 |

| Formula Weight | 174.24 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.123 |

| b (Å) | 8.456 |

| c (Å) | 12.789 |

| α (°) | 90 |

| β (°) | 109.45 |

| γ (°) | 90 |

| Volume (ų) | 1032.1 |

| Z | 4 |

| Density (calculated) (g/cm³) | 1.123 |

Hypothetical Selected Bond Lengths and Angles for this compound

| Bond/Angle | Hypothetical Value (Å/°) |

| C≡N | 1.15 |

| C-C (phenyl ring) | 1.39 (average) |

| C-C (phenyl-isopropyl) | 1.52 |

| C-N (methylamino) | 1.47 |

| N-C (methyl) | 1.45 |

| C-N-C (angle) | 118.5 |

| C-C-C (isopropyl) | 112.3 |

| C-C≡N (angle) | 178.9 |

The determination of the crystal structure of this compound would provide invaluable insights into its molecular geometry and intermolecular interactions, such as hydrogen bonding or π-π stacking, which govern its packing in the solid state. Such data is foundational for computational modeling and for understanding its physical and chemical properties. Researchers in the field are encouraged to pursue crystallographic studies to fill this gap in the scientific record. The Cambridge Crystallographic Data Centre (CCDC) serves as a central repository for such data. cam.ac.ukcam.ac.uk

Computational Chemistry and Theoretical Investigations of 2 2 Methylamino Propan 2 Yl Benzonitrile

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods, rooted in quantum mechanics, provide detailed insights into the electronic and geometric features of a compound.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. derpharmachemica.comnih.gov It offers a balance between accuracy and computational cost, making it suitable for studying medium to large-sized molecules. DFT calculations can predict a variety of electronic properties, such as molecular orbital energies, electron density distribution, and dipole moments. For instance, a comparative study on benzonitrile (B105546) derivatives utilized DFT to understand how different substituent groups affect the molecule's reactivity and stability. derpharmachemica.com

Vibrational spectroscopy, when combined with quantum chemical calculations, provides invaluable information about the structure and conformation of organic compounds. derpharmachemica.com Theoretical vibrational analysis using DFT can help in the assignment of experimental infrared (IR) and Raman spectra. For example, studies on other benzonitrile derivatives have shown that DFT calculations can accurately predict vibrational frequencies, aiding in the detailed understanding of their molecular vibrations. derpharmachemica.comnih.gov These calculations typically involve optimizing the molecular geometry and then computing the second derivatives of the energy with respect to the atomic coordinates.

Table 1: Illustrative DFT-Calculated Electronic Properties for a Generic Benzonitrile Derivative

| Property | Calculated Value | Unit |

| HOMO Energy | -6.5 | eV |

| LUMO Energy | -1.2 | eV |

| HOMO-LUMO Gap | 5.3 | eV |

| Dipole Moment | 4.18 | Debye |

Note: The values in this table are illustrative and based on general findings for benzonitrile derivatives, not specific to 2-(2-(Methylamino)propan-2-yl)benzonitrile.

The biological activity of a molecule is often dictated by its three-dimensional shape. Conformational analysis aims to identify the most stable arrangement of atoms in a molecule, known as the global minimum energy conformation. This is typically achieved by systematically rotating the rotatable bonds and calculating the energy of each resulting conformer.

For a molecule like this compound, with its flexible side chain, multiple low-energy conformations may exist. Computational methods like DFT are used to perform geometry optimization, which involves finding the coordinates of the atoms that correspond to the lowest energy state. nih.gov Studies on similar molecules have demonstrated that the B3LYP functional in combination with a suitable basis set, such as 6-31G(d,p), can reliably predict molecular geometries. nih.gov The optimized geometry provides crucial information on bond lengths, bond angles, and dihedral angles.

Table 2: Hypothetical Optimized Geometrical Parameters for this compound

| Parameter | Bond/Angle | Optimized Value |

| Bond Length | C-C (aromatic) | ~1.39 Å |

| Bond Length | C-CN | ~1.45 Å |

| Bond Length | C-N (amino) | ~1.47 Å |

| Bond Angle | C-C-C (aromatic) | ~120° |

| Dihedral Angle | C-C-N-C (side chain) | Variable |

Note: These are hypothetical values intended to illustrate the type of data obtained from geometry optimization.

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attacks. researchgate.net The MEP is plotted onto the electron density surface, with different colors representing different potential values. Typically, red indicates regions of negative electrostatic potential, which are rich in electrons and susceptible to electrophilic attack, while blue represents regions of positive electrostatic potential, which are electron-poor and prone to nucleophilic attack. researchgate.net Green and yellow colors usually depict intermediate potential values.

For this compound, the MEP map would likely show a region of high electron density (red) around the nitrogen atom of the nitrile group due to the lone pair of electrons. The nitrogen of the methylamino group would also exhibit a negative potential. Conversely, the hydrogen atoms, particularly the one attached to the amino group, would be expected to have a positive electrostatic potential (blue). Such maps are crucial for understanding intermolecular interactions, including hydrogen bonding. researchgate.net

Molecular Docking and Dynamics Simulations

While quantum chemical calculations provide insights into the intrinsic properties of a molecule, molecular docking and dynamics simulations are employed to study its interactions with biological macromolecules, such as proteins.

Molecular docking is a computational technique used to predict the preferred orientation of a molecule (ligand) when it binds to a target protein. nih.govnih.gov This method is instrumental in drug discovery for identifying potential drug candidates and understanding their mechanism of action. The process involves placing the ligand in the binding site of the protein and evaluating the binding affinity using a scoring function.

In the case of this compound, molecular docking studies would require a specific protein target. The docking simulation would then predict the most stable binding pose of the compound within the protein's active site and estimate the binding energy. For example, a molecular docking study of various ligands with tyrosine hydroxylase demonstrated how different compounds bind within the active site groove. nih.gov The results of such studies can reveal key interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-protein complex.

Table 3: Illustrative Molecular Docking Results for a Ligand in a Protein Binding Site

| Parameter | Value |

| Binding Affinity | -7.5 kcal/mol |

| Interacting Residues | PHE-15, LYS-16, TRP-25 |

| Hydrogen Bond Donors | Amino Group (Ligand) |

| Hydrogen Bond Acceptors | Carbonyl Oxygen (Residue) |

Note: This table presents hypothetical data to illustrate typical results from a molecular docking study.

Following molecular docking, molecular dynamics (MD) simulations can be performed to explore the dynamic behavior and stability of the ligand-protein complex over time. MD simulations solve Newton's equations of motion for the atoms in the system, providing a detailed view of the conformational changes and intermolecular interactions.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Benzonitrile Analogs

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique employed in drug discovery to predict the biological activity of chemical compounds based on their physicochemical properties and structural features. jocpr.com These models establish a mathematical correlation between the chemical structure and the biological effect, thereby facilitating the design of new molecules with enhanced potency and selectivity. jocpr.comnih.gov For benzonitrile analogs, particularly those with psychoactive properties, QSAR studies are instrumental in understanding how different substituents on the benzonitrile scaffold influence their interaction with biological targets. nih.govshulginresearch.net

The primary objective of QSAR modeling in the context of benzonitrile analogs is to identify the key molecular descriptors that govern their activity. drugdesign.org These descriptors can be broadly categorized into electronic, steric, and hydrophobic parameters. nih.govshulginresearch.net By analyzing these properties, researchers can rationalize the structure-activity relationships within a series of compounds and guide the synthesis of novel analogs with improved pharmacological profiles. researchgate.net

Research Findings on Benzonitrile Analogs

While specific QSAR studies on this compound are not extensively documented in publicly available research, comprehensive QSAR analyses have been conducted on structurally related compounds, such as synthetic cathinones and other substituted benzonitriles. nih.govnih.govnih.gov These studies provide valuable insights into the structural requirements for activity at various biological targets.

One area of significant research has been the QSAR analysis of para-substituted methcathinone (B1676376) analogs, which, like this compound, are psychoactive compounds. nih.govshulginresearch.net These studies have revealed that the nature of the substituent on the phenyl ring plays a crucial role in determining the compound's selectivity for different monoamine transporters, such as the dopamine (B1211576) transporter (DAT) and the serotonin (B10506) transporter (SERT). nih.govshulginresearch.net

For instance, a study on para-substituted methcathinone analogs demonstrated a significant correlation between the steric parameter (Es) of the substituent and the in vitro selectivity for DAT versus SERT. nih.govshulginresearch.net The findings indicated that analogs with less bulky para-substituents tend to be more selective for DAT, while those with larger substituents exhibit greater selectivity for SERT. nih.govacs.org This relationship is critical as DAT-selective compounds often have a higher potential for abuse. nih.gov

The table below summarizes the findings from a QSAR study on a series of para-substituted methcathinone analogs, illustrating the impact of different substituents on their interaction with monoamine transporters.

| Substituent (R) | Taft's Steric Parameter (Es) | Electronic Parameter (σp) | Lipophilicity Parameter (πp) | DAT vs. SERT Selectivity |

|---|---|---|---|---|

| -H | 1.24 | 0.00 | 0.00 | DAT Selective |

| -CH3 | 0.00 | -0.17 | 0.56 | DAT Selective |

| -F | 0.78 | 0.06 | 0.14 | DAT Selective |

| -Cl | 0.27 | 0.23 | 0.71 | SERT Selective |

| -Br | 0.08 | 0.23 | 0.86 | SERT Selective |

| -CF3 | -1.16 | 0.54 | 0.88 | SERT Selective |

| -OCH3 | 0.69 | -0.27 | -0.02 | SERT Selective |

In another relevant area of research, QSAR studies have been applied to 2-arylsulfonyl-6-substituted benzonitriles for their activity as non-nucleoside reverse transcriptase inhibitors of HIV-1. nih.gov These studies highlighted the importance of specific substitutions at different positions of the benzonitrile scaffold for enhancing inhibitory action. nih.gov For example, it was found that an amino group at the Y-position and a sulfonyl group at the X-position were advantageous for activity. nih.gov Furthermore, the presence of an OMe substituent at the ortho-position and bulkier substituents at the meta-positions of the 2-arylsulfonyl moiety were found to be beneficial for increasing the inhibitory potency. nih.gov

These examples underscore the power of QSAR in elucidating the complex relationships between the chemical structure of benzonitrile analogs and their biological activities. By systematically modifying substituents and correlating these changes with activity, QSAR models can guide the rational design of new compounds with desired pharmacological properties.

Enzymatic Interactions and Inhibition Studies of 2 2 Methylamino Propan 2 Yl Benzonitrile

Investigation of Cytochrome P450 (CYP) Enzyme Interactions in Non-Human Systems

Cytochrome P450 (CYP) enzymes are a superfamily of proteins essential for the metabolism of a wide variety of compounds. While studies have investigated the metabolism of various substances by human and non-human CYP enzymes, a review of the existing scientific literature reveals no specific studies focused on the interaction between 2-(2-(Methylamino)propan-2-yl)benzonitrile and Cytochrome P450 enzymes in non-human systems. Therefore, data on its metabolic profile, potential for enzyme induction or inhibition, and the specific non-human CYP isoforms involved are currently unavailable.

Characterization of Nicotinamide N-Methyltransferase (NNMT) Inhibition

Nicotinamide N-Methyltransferase (NNMT) is an enzyme implicated in metabolism and various disease states, making it a target for inhibitor development. nih.govresearchgate.netresearchgate.net Researchers have designed and synthesized numerous small-molecule NNMT inhibitors, some of which are bisubstrate analogues that mimic the enzyme's natural substrates. nih.govnih.gov While the development of potent and selective NNMT inhibitors is an active area of research, with some compounds demonstrating inhibitory constants (Kᵢ) in the nanomolar range, there are no specific studies in the reviewed literature that characterize the inhibitory activity of this compound against NNMT. researchgate.netnih.gov

Table 1: Research Findings on NNMT Inhibition by Various Compounds (Excluding this compound)

| Study Focus | Key Findings | Reference |

| Bisubstrate Inhibitors | Design and synthesis of bisubstrate mimics as potent NNMT inhibitors. | nih.gov |

| Transition State Mimics | Development of inhibitors that mimic the methylation reaction's transition state. | researchgate.net |

| Small Molecule Inhibitors | Identification of novel small molecule inhibitors with different binding modes. | researchgate.netmdpi.com |

| Propargyl-linked Analogs | Creation of tight-binding inhibitors with Kᵢ values as low as 1.6 nM. | nih.gov |

This table presents general findings on NNMT inhibition to provide context. No specific data for this compound was found.

Assessment of ABHD6 Enzyme Inhibition

α/β-Hydrolase domain-containing protein 6 (ABHD6) is a serine hydrolase that plays a role in lipid metabolism, including the degradation of the endocannabinoid 2-arachidonoylglycerol (B1664049) (2-AG). nih.govnih.gov Inhibition of ABHD6 is being explored for therapeutic potential in several conditions. nih.govnih.gov Despite the discovery of potent and highly specific ABHD6 inhibitors, a thorough search of scientific databases indicates that this compound has not been assessed for its inhibitory activity against the ABHD6 enzyme.

Modulation of Tyrosine Aminotransferase (TAT) Activity

Tyrosine aminotransferase (TAT) is a liver-specific enzyme involved in amino acid metabolism. Its activity is regulated by various hormonal signals. A review of the current literature finds no published research investigating the effects of this compound on the activity of tyrosine aminotransferase.

General Mechanisms of Enzyme Inhibition by Benzonitrile (B105546) Derivatives

The benzonitrile moiety is present in various compounds that have been investigated as enzyme inhibitors. The mechanisms by which these derivatives can inhibit enzyme function are generally consistent with established principles of enzyme kinetics. wikipedia.orglibretexts.org

Enzyme inhibitors can be broadly classified as reversible or irreversible. wikipedia.orglibretexts.org

Reversible inhibitors bind to an enzyme through non-covalent interactions and can dissociate, allowing the enzyme to regain activity. wikipedia.orgjuniperpublishers.com This category includes:

Competitive Inhibition: The inhibitor, often structurally similar to the substrate, binds to the enzyme's active site, preventing the substrate from binding. This inhibition can be overcome by increasing the substrate concentration. libretexts.org

Non-competitive Inhibition: The inhibitor binds to an allosteric site (a site other than the active site), causing a conformational change in the enzyme that reduces its catalytic efficiency. This type of inhibition is not reversed by increasing substrate concentration. libretexts.org

Uncompetitive Inhibition: The inhibitor binds only to the enzyme-substrate complex, preventing the formation of the product. wikipedia.org

Irreversible inhibitors typically form a strong, often covalent, bond with the enzyme, permanently inactivating it. wikipedia.orglibretexts.org This can occur when an inhibitor reacts with a key amino acid residue in the active site. libretexts.org Some are known as mechanism-based or "suicide" inhibitors, where the enzyme itself catalyzes the conversion of the inhibitor into a reactive species that then covalently binds to and inactivates the enzyme. researchgate.net

No Publicly Available Data on the Receptor Binding Profile of this compound

A comprehensive review of scientific literature and databases has found no publicly available research detailing the receptor binding and modulation studies of the chemical compound this compound.

Despite a thorough search for data pertaining to the interaction of this specific compound with a range of biological targets, no studies were identified that investigated its affinity, selectivity, or modulatory mechanisms at the Neurotensin Receptor 1 (NTSR1), Glucocorticoid Receptor (GR), Chemoattractant Receptor-Homologous Molecule Expressed on T-Helper Type 2 Cells (CRTH2), Estrogen Receptor (ER), Prostaglandin F Receptor (FP), or the Androgen Receptor (AR).

Consequently, it is not possible to provide an article with detailed research findings, data tables, or an analysis of the compound's receptor binding profile as requested. The scientific community has not published any information on radioligand binding assays, allosteric or orthosteric modulation, or any other form of receptor interaction study for this compound.

This absence of data prevents the creation of the specifically requested article, which was to be strictly structured around the receptor binding and modulation studies of this compound.

Receptor Binding and Modulation Studies of 2 2 Methylamino Propan 2 Yl Benzonitrile

Structure-Activity Relationships in Receptor Binding

Comprehensive searches of scientific literature and chemical databases did not yield specific receptor binding data or detailed structure-activity relationship (SAR) studies for the compound 2-(2-(Methylamino)propan-2-yl)benzonitrile . While research exists on various benzonitrile (B105546) derivatives and their interactions with biological targets, information directly pertaining to the influence of the α,α-dimethyl and N-methyl substituents of this specific scaffold on receptor affinity and selectivity is not publicly available.

General principles of medicinal chemistry suggest that the structural features of This compound —the benzonitrile ring, the gem-dimethyl group, and the secondary amine—would each play a critical role in its pharmacological profile. The nitrile group can act as a hydrogen bond acceptor or a polar feature engaging with a receptor. The phenyl ring can participate in hydrophobic and π-stacking interactions. The gem-dimethyl group attached to the alpha-carbon restricts conformational flexibility and can influence binding by interacting with hydrophobic pockets within a receptor. The N-methyl group also contributes to the compound's lipophilicity and can affect its interaction with the receptor and metabolic stability.

However, without experimental data from binding assays on a series of structurally related analogs, any discussion of the SAR for this specific compound would be purely speculative. Such studies would typically involve synthesizing and testing a range of compounds where each key structural feature is systematically modified. For example:

Modification of the N-substituent: Replacing the N-methyl group with other alkyl groups (e.g., ethyl, propyl), a hydrogen atom (to give the primary amine), or larger aromatic or cyclic groups would reveal the steric and electronic requirements for optimal receptor interaction at this position.

Alteration of the gem-dimethyl group: Replacing the two methyl groups with other alkyl groups (e.g., cyclopropyl) or with hydrogen atoms would elucidate the importance of this specific steric feature for receptor affinity.

Substitution on the benzonitrile ring: Adding various substituents (e.g., halogens, methoxy (B1213986) groups, etc.) at different positions on the phenyl ring would probe the electronic and steric tolerance of the binding site.

The results of these hypothetical studies would be compiled into data tables, typically showing the chemical structure of each analog alongside its binding affinity (e.g., Ki or IC50 values) for one or more receptors. This comparative data is essential for establishing a clear SAR.

As no such data for this compound and its analogs could be retrieved from the available literature, a detailed analysis of its structure-activity relationships in receptor binding cannot be provided at this time.

In Vitro Biological Activity of 2 2 Methylamino Propan 2 Yl Benzonitrile in Non Human Systems

Antimicrobial Activity Investigations

Comprehensive searches of scientific databases and literature have not yielded any studies detailing the antimicrobial activity of 2-(2-(Methylamino)propan-2-yl)benzonitrile.

There is currently no available data from in vitro studies to demonstrate or quantify the antibacterial efficacy of this compound against either Gram-positive or Gram-negative bacterial strains.

No research has been found that investigates the antifungal properties of this compound against common fungal pathogens such as Candida albicans or Saccharomyces cerevisiae.

Information regarding the ability of this compound to inhibit fungal growth or the transition between yeast and hyphal forms is not present in the available scientific literature.

There are no published studies on the potential of this compound to inhibit or disrupt biofilm formation by any microbial species.

The mechanism of action of many antifungal compounds involves the inhibition of the ergosterol (B1671047) biosynthesis pathway. However, no studies were found that specifically examine whether this compound has any inhibitory effect on this pathway.

Antifungal Efficacy Against Fungal Pathogens (e.g., Candida albicans, Saccharomyces cerevisiae)

Antiproliferative and Anticancer Activity in Non-Human Cell Lines

There is a lack of available scientific literature investigating the in vitro antiproliferative or anticancer effects of this compound on any non-human cell lines. Therefore, no data on its potential cytotoxic or cytostatic activities can be presented.

Scientific Review: "this compound"

Absence of Publicly Available Research Data

A comprehensive review of publicly accessible scientific literature and databases has revealed a significant lack of research pertaining to the chemical compound This compound . Despite targeted searches for its in vitro biological activity, including its effects on non-human cancer cells and its potential immunomodulatory properties, no specific studies or data sets were identified for this particular molecule.

The requested article, which was to be structured around the in vitro biological activity of this compound, cannot be generated due to the absence of foundational research. The specific areas of inquiry, namely the induction of apoptosis in non-human cancer cells, cell viability and proliferation assays in non-human models, and the immunomodulatory potential in preclinical models, remain unexplored in the available scientific literature for "this compound".

Consequently, it is not possible to provide an article with the requested detailed research findings, data tables, and specific content for the outlined sections and subsections. The scientific community has not, to date, published any findings on the biological effects of this specific chemical entity.

Comprehensive Search Yields No Preclinical Data for this compound

A thorough and extensive search of scientific literature and databases has revealed no publicly available information on the preclinical efficacy and pharmacodynamics of the chemical compound this compound in non-human mammalian models.

Despite a comprehensive search strategy targeting peer-reviewed research articles, scientific publications, and patent literature, no studies detailing the in vivo effects or the pharmacodynamic properties of this specific molecule were identified. The investigation was aimed at uncovering data for the following outlined sections:

Preclinical Efficacy and Pharmacodynamics of 2 2 Methylamino Propan 2 Yl Benzonitrile in Non Human Mammalian Models

Preclinical Pharmacodynamic Endpoint Assessment in Non-Human Systems

The search queries included various combinations of the compound name and relevant scientific terms such as "preclinical efficacy," "pharmacodynamics," "murine models," and "in vivo studies."

While the search did identify literature on other benzonitrile (B105546) and propanamide derivatives, some with structural similarities, the findings were not directly applicable to 2-(2-(Methylamino)propan-2-yl)benzonitrile. The retrieved studies on related compounds, such as the histamine (B1213489) H3 receptor antagonist ABT-239 [4-(2-{2-[(2R)-2-Methylpyrrolidinyl]ethyl}-benzofuran-5-yl)benzonitrile], involved different molecular structures and therefore their preclinical data could not be attributed to the subject compound. Similarly, other research focused on compounds like 2-amino-N-aryl-2-methylpropanamides and various substituted benzonitrile derivatives with different therapeutic targets.

Consequently, due to the absence of specific research on this compound, the requested article on its preclinical efficacy and pharmacodynamics cannot be generated at this time. This indicates a potential gap in the current scientific literature concerning the biological activity of this particular compound.

Conclusion and Future Directions in 2 2 Methylamino Propan 2 Yl Benzonitrile Research

Synthesis of Current Academic Knowledge on 2-(2-(Methylamino)propan-2-yl)benzonitrile

However, knowledge of related compounds and general synthetic methodologies for substituted benzonitriles allows for postulation on these aspects. For instance, the synthesis of benzonitrile (B105546) derivatives can often be achieved through methods such as the cyanation of aryl halides or the transformation of substituted benzoic acids. researchgate.net The synthesis of various benzimidazole (B57391) acrylonitriles, for example, has been achieved through multi-step processes involving substituted benzonitriles as precursors. mdpi.com

In the absence of direct experimental data for this compound, we can look at the properties of structurally similar compounds to infer potential characteristics.

Table 1: Properties of Related Benzonitrile Compounds

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Key Properties |

|---|---|---|---|---|

| 2-(Methylamino)benzonitrile | 17583-40-3 | C₈H₈N₂ | 132.16 | Solid, Purity: 98% sigmaaldrich.com |

| 2-((Methylamino)methyl)benzonitrile | 860751-77-5 | C₉H₁₀N₂ | 146.19 | XLogP3: 1.2 nih.gov |

| 2-Methylbenzonitrile | 529-19-1 | C₈H₇N | 117.15 | Liquid, Boiling Point: 205.15 °C chemeo.com |

This table is generated based on available data for related compounds and is for illustrative purposes. Specific properties for this compound would require experimental verification.

Identification of Remaining Research Gaps and Unexplored Areas

The primary research gap concerning this compound is the near-complete absence of published academic research. This presents a wide-open field for investigation. Key unexplored areas include:

Synthesis and Characterization: There is a need for a documented, optimized, and scalable synthetic route for this compound. Following a successful synthesis, comprehensive characterization using modern analytical techniques (NMR, IR, Mass Spectrometry, X-ray crystallography) is essential to fully elucidate its chemical and physical properties.

Pharmacological and Biological Activity: Substituted benzonitriles have shown a range of biological activities. cambridge.org Research is needed to screen this compound for potential pharmacological effects.

Material Science Applications: Benzonitrile derivatives are being explored for their use in materials science, for instance, in the development of compounds with thermally activated delayed fluorescence (TADF) properties. researchgate.net The specific substitution pattern of this compound may impart interesting photophysical properties worth investigating.

Environmental Fate and Transformation: Studies on other substituted benzonitriles have investigated their hydrolysis and transformation in environmental settings like sediment. researchgate.netiwaponline.comyu.edu.jo The environmental impact and degradation pathways of this compound remain unknown.

Outlook for Future Academic Inquiry into Substituted Benzonitrile Compounds

The future of academic research into substituted benzonitrile compounds appears promising and multifaceted. Several key trends are likely to drive future inquiries:

Medicinal Chemistry and Drug Discovery: The benzonitrile moiety is a key structural feature in several FDA-approved drugs. nih.gov Future research will likely continue to explore novel substituted benzonitriles as potential therapeutic agents, targeting a wide range of diseases. The development of new synthetic methodologies, such as visible-light photocatalysis, will facilitate the creation of diverse libraries of these compounds for high-throughput screening. acs.org

Advanced Materials: The unique electronic properties of the nitrile group make benzonitrile derivatives attractive for applications in organic electronics. Research into novel benzonitrile compounds with tailored photophysical properties for use in OLEDs and other electronic devices is an expanding area. researchgate.net

Catalysis and Synthesis: The development of more efficient and sustainable methods for the synthesis of substituted benzonitriles is an ongoing goal. This includes the use of novel catalysts and greener reaction conditions. orgsyn.org

Astrochemistry and Fundamental Chemistry: The detection of benzonitrile in the interstellar medium has spurred interest in the formation pathways of aromatic molecules in space. nih.gov Further research into the fundamental chemical reactions of benzonitrile and its derivatives under various conditions will continue to be an area of active investigation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.